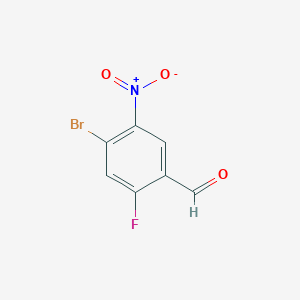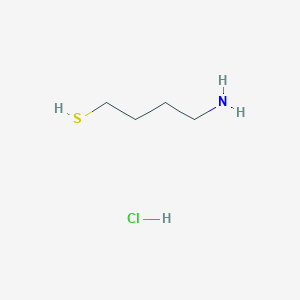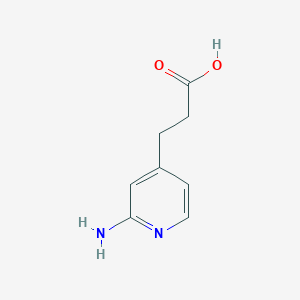
3-(2-Aminopyridin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-Aminopyridin-4-yl)propanoic acid is a derivative of 2-aminopyridine, which is a versatile intermediate in organic synthesis. The reactivity of 2-aminopyridine has been explored in the presence of Meldrum’s acid and aryl glyoxals or aryl aldehydes, leading to the formation of various compounds, including ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates . These reactions are significant as they provide a pathway to synthesize compounds that could have potential applications in pharmaceuticals and other industries.
Synthesis Analysis
The synthesis of related compounds to 3-(2-Aminopyridin-4-yl)propanoic acid involves the reaction of 2-aminopyridine with Meldrum’s acid and aryl glyoxals or aryl aldehydes. The process is facilitated by the use of ethanol as a solvent and acetic acid as a catalyst under reflux and microwave conditions . This method demonstrates the reactivity of 2-aminopyridine and its ability to form various substituted propanoates, which are valuable in the synthesis of complex organic molecules.
Molecular Structure Analysis
While the specific molecular structure of 3-(2-Aminopyridin-4-yl)propanoic acid is not detailed in the provided papers, the crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been elucidated. This compound crystallizes in the monoclinic space group C121, with the indole ring being essentially planar and the crystal structure being stabilized by hydrogen bonds . The geometry of this molecule is comparable to related compounds, indicating that 3-(2-Aminopyridin-4-yl)propanoic acid may also exhibit a planar structure around the pyridine ring, which could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of 2-aminopyridine derivatives, such as 3-(2-Aminopyridin-4-yl)propanoic acid, is influenced by the presence of the amino group and the pyridine ring. These functional groups can participate in various chemical reactions, including condensation with aldehydes or ketones, which can lead to the formation of heterocyclic compounds . The amino group can also be involved in the formation of amides and other nitrogen-containing compounds, which are prevalent in many biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Aminopyridin-4-yl)propanoic acid can be inferred from the properties of similar compounds. For instance, the solubility in organic solvents such as ethanol, as well as the ability to form stable crystals suitable for X-ray analysis, suggests that this compound may have similar characteristics . The presence of both the amino and carboxylic acid functional groups implies that the compound could exhibit both acidic and basic properties, which would be important in understanding its behavior in different chemical environments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
3-(2-Aminopyridin-4-yl)propanoic acid and its derivatives are utilized in various chemical synthesis processes. For instance, the reactivity of 2-aminopyridine with Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes leads to the formation of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions are catalyzed by acetic acid under reflux and microwave conditions, showcasing the versatility of 2-aminopyridine derivatives in synthesizing complex organic compounds (Asadi et al., 2021).
Material Science and Light Stabilization
In material science, derivatives of 3-(2-Aminopyridin-4-yl)propanoic acid are employed in the development of novel light stabilizers. For example, dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, a polymeric hindered amine light stabilizer, demonstrates the application of these derivatives in enhancing the durability and stability of materials exposed to UV light. The synthesis involves Michael addition and transesterification reactions, highlighting the compound's potential in material science applications (Yi, 2008).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions derived from 3-(2-Aminopyridin-4-yl)propanoic acid analogs have been synthesized and studied as corrosion inhibitors for mild steel. These inhibitors show high efficiency in preventing corrosion, with one of the derivatives achieving an inhibition efficiency of 96.08% at low concentrations. This application is crucial in industrial settings where corrosion resistance is vital for maintaining the integrity of metal structures and components (Srivastava et al., 2017).
Fluorescence Derivatisation
Derivatives of 3-(2-Aminopyridin-4-yl)propanoic acid have been used in fluorescence derivatization of amino acids. These derivatives can be strongly fluorescent, making them suitable for biological assays where fluorescence tagging is required for visualization or quantification purposes. This application demonstrates the compound's utility in bioanalytical chemistry and diagnostics (Frade et al., 2007).
Ligand Synthesis for Metal Complexes
The Pfitzinger-type condensation involving 2-aminopyridine derivatives has been employed to synthesize ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is useful in metal complexation. These ligands are significant in the development of metal complexes for various applications, including catalysis, sensing, and materials science (Zong et al., 2008).
Eigenschaften
IUPAC Name |
3-(2-aminopyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H2,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBXXLGUCNCWQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopyridin-4-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




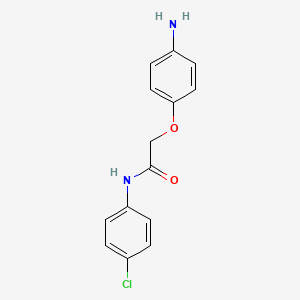
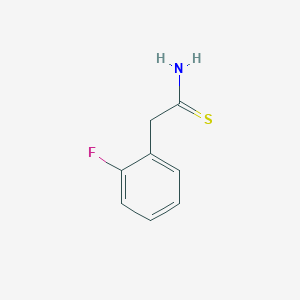
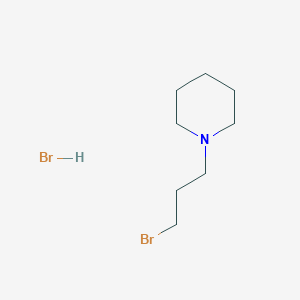

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)
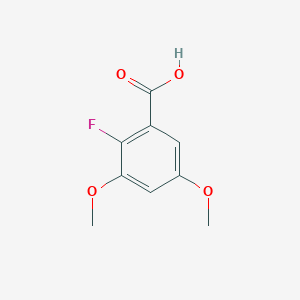
![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)
